molecular formula C6H5BrFNO B1379027 4-Bromo-3-fluoro-2-methoxypyridine CAS No. 1227599-41-8

4-Bromo-3-fluoro-2-methoxypyridine

Cat. No.: B1379027
CAS No.: 1227599-41-8
M. Wt: 206.01 g/mol
InChI Key: NYMSNXYJKHEMCQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative with a bromine atom at position 4, a fluorine atom at position 3, and a methoxy group at position 2 of the pyridine ring. This compound is structurally significant in medicinal chemistry and materials science due to its electron-withdrawing substituents (Br, F) and electron-donating methoxy group, which modulate reactivity and bioavailability. It serves as a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSNXYJKHEMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-41-8
Record name 4-bromo-3-fluoro-2-methoxypyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by methoxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxypyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 4-Bromo-3-fluoro-2-methoxypyridine with its structural analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural Comparison of Halogenated Methoxypyridines

Compound Name CAS No. Substituent Positions Key Features
This compound 884494-37-5 Br (4), F (3), OCH₃ (2) High polarity; dual halogenation enhances cross-coupling versatility
3-Bromo-5-fluoro-2-methoxypyridine 124432-70-8 Br (3), F (5), OCH₃ (2) Altered halogen positions may reduce steric hindrance in nucleophilic substitution
4-Bromo-5-fluoro-2-methoxypyridine 884494-81-9 Br (4), F (5), OCH₃ (2) Fluorine at position 5 increases electron density at position 4 for electrophilic attack
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 Br (4), OCH₃ (2), CH₃ (6) Methyl group enhances lipophilicity but reduces halogen-directed reactivity
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 Br (5), OCH₃ (6), NH₂ (3) Amino group introduces nucleophilic sites, enabling peptide coupling

Electronic and Steric Effects

  • Halogen Positioning: In this compound, the adjacent Br (4) and F (3) create a polarized ring system, favoring electrophilic substitution at position 5 or 4.
  • Methoxy vs. Methyl Groups: The methoxy group in this compound donates electron density via resonance, activating the ring for electrophilic substitution.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications : The bromine atom in this compound is highly reactive in Suzuki couplings. In contrast, 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) may prioritize Buchwald-Hartwig amination due to its NH₂ group .
  • Fluorine as a Bioisostere: Fluorine in this compound enhances metabolic stability in drug candidates compared to non-fluorinated analogs like 4-Bromo-2-methoxy-6-methylpyridine .

Pharmacological and Industrial Relevance

  • Drug Development : The dual halogenation in this compound is advantageous for kinase inhibitor synthesis, where fluorine improves target binding. Comparatively, 3-Bromo-5-fluoro-2-methoxypyridine may favor agrochemical applications due to its lower steric demands .
  • Material Science : Methoxy and halogen groups in these compounds facilitate the synthesis of conductive polymers, with fluorine’s electronegativity enhancing charge transport properties .

Biological Activity

4-Bromo-3-fluoro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_7H_6BrFNO
  • Molecular Weight : 206.01 g/mol
  • Structural Characteristics : The presence of bromine and fluorine substituents on the pyridine ring, along with a methoxy group, contributes to its unique electronic properties, enhancing its reactivity and biological activity .

1. Cytochrome P450 Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for drug metabolism, influencing pharmacokinetics and potentially leading to drug-drug interactions .

Enzyme TargetInhibition Status
CYP1A2Inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor

This profile suggests that this compound could be a valuable compound in designing drugs with modified metabolic pathways.

2. Antimicrobial and Antifungal Properties

Similar compounds have demonstrated antimicrobial and antifungal activities, indicating that this compound may also exhibit these bioactive characteristics. The structural features that allow for interaction with microbial targets are still under investigation .

3. Anti-inflammatory Activity

Research indicates that derivatives of this compound can be converted into compounds with anti-inflammatory properties. This potential has implications for developing treatments for various inflammatory diseases .

Case Study 1: Antitumor Activity

A study examined the cytotoxic effects of related compounds against human tumor cell lines, including HeLa and MCF7. Compounds with similar structural motifs showed sub-micromolar cytotoxicity, suggesting that modifications to the pyridine structure can yield potent antitumor agents . The mechanism was linked to the inhibition of microtubule polymerization, causing cell cycle arrest at the G2/M phase.

Case Study 2: Drug Development

In the context of drug development, the synthesis of pharmaceutical agents utilizing this compound as a building block has been reported. For instance, it plays a role in synthesizing Ibrance (palbociclib), a drug used for treating breast cancer, highlighting its significance in oncology .

Structure-Activity Relationship (SAR)

The structural modifications of pyridine derivatives significantly influence their biological activity. For example, variations in halogen substitution patterns can enhance or diminish cytochrome P450 inhibition potency. The following table summarizes key findings regarding SAR:

Compound VariationBiological Activity
Bromine at position 4Enhanced CYP1A2 inhibition
Fluorine at position 3Increased lipophilicity
Methoxy groupImproved solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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